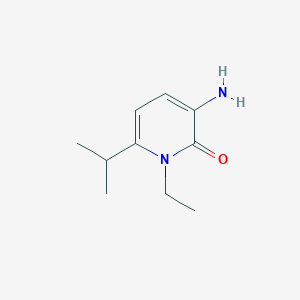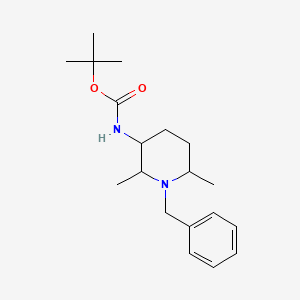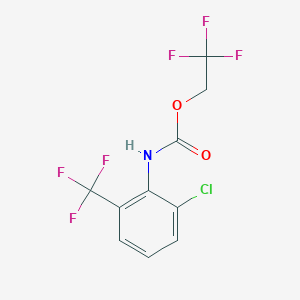
2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine Hydrochloride: Used in the synthesis of various trifluoromethyl-substituted compounds.
2,2,2-Trifluorodiazoethane: A valuable reagent for the rapid synthesis of trifluoromethyl-substituted organic molecules.
Uniqueness
2,2,2-Trifluoroethyl (2-chloro-6-(trifluoromethyl)phenyl)carbamate is unique due to its specific combination of trifluoromethyl and chloro groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C10H6ClF6NO2 |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[2-chloro-6-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-3-1-2-5(10(15,16)17)7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
InChI Key |
DSSQJNSJTODGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)OCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


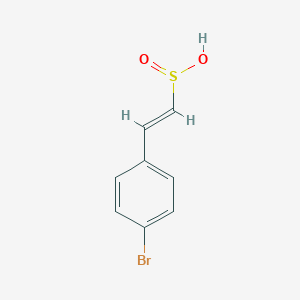
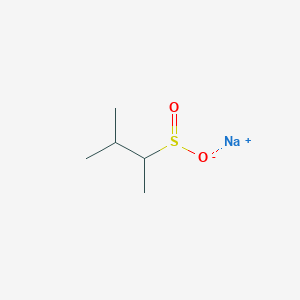
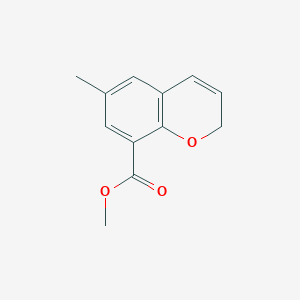
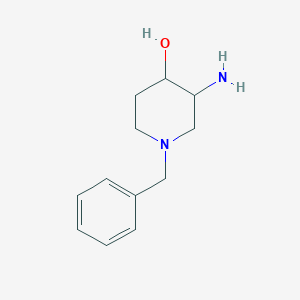
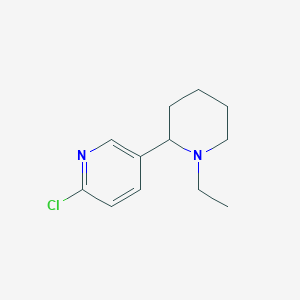
![3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15254151.png)
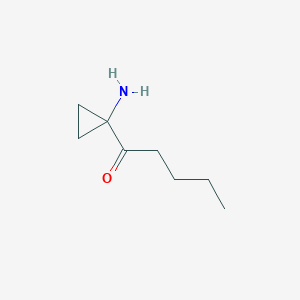

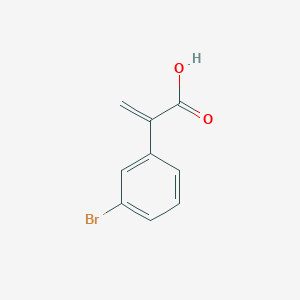
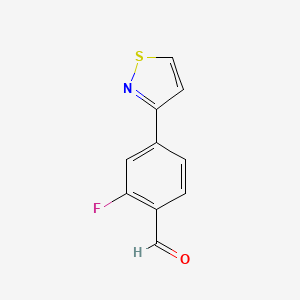
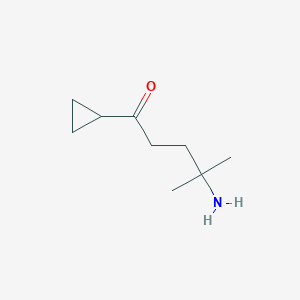
![1-[(Benzyloxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B15254193.png)
